1-cyclopentyl-5-nitro-1H-pyrazole
Overview
Description
1-Cyclopentyl-5-nitro-1H-pyrazole (CAS# 1170836-25-5) is a research chemical . It has a molecular weight of 181.19 and a molecular formula of C8H11N3O2 . The IUPAC name for this compound is 1-cyclopentyl-5-nitropyrazole .
Molecular Structure Analysis
The molecular structure of this compound includes a five-membered ring with two nitrogen atoms and three carbon atoms . The InChI key for this compound is KJHJYEMYLGROER-UHFFFAOYSA-N .
Chemical Reactions Analysis
Pyrazole derivatives, including this compound, can participate in various chemical reactions. For instance, they can undergo [3+2] cycloaddition reactions, condensations with ketones and aldehydes, and dehydrogenative coupling reactions .
Physical and Chemical Properties Analysis
This compound has a molecular weight of 181.19 and a molecular formula of C8H11N3O2 . It has a topological polar surface area of 63.6, a rotatable bond count of 1, and an XLogP3 of 1.6 .
Scientific Research Applications
Chemical Synthesis and Functionalization
1-Cyclopentyl-5-nitro-1H-pyrazole and its derivatives play a significant role in chemical synthesis. A method was developed for regioselective transition-metal-catalyzed arylation of 4-nitro-1H-pyrazoles, which aids in the functionalization of the pharmacologically relevant pyrazole scaffold (Iaroshenko et al., 2014). Furthermore, the reaction of 5-chloro-4-nitro-1H-pyrazoles with various esters was studied, leading to functionalized 4-nitropyrazoles, which are valuable for preparing other derivatives (Savosik et al., 2006).
Structural and Theoretical Analysis
Comprehensive experimental (XRD, IR, NMR) and theoretical (DFT) investigations have been conducted on pyrazole compounds, including those with nitro groups. These studies help in understanding the molecular geometry and chemical properties of these compounds (Evecen et al., 2016).
Biological Applications and Antimicrobial Activity
Several studies have focused on the biological applications of nitropyrazole derivatives. For instance, N-acetyl pyrazole derivatives were synthesized and shown to have significant antibacterial and antifungal activities (Dhaduk & Joshi, 2022). Additionally, novel pyrazoles carrying a 5-nitrothiophene moiety were synthesized and evaluated for their antimicrobial properties against a variety of microorganisms (Rai et al., 2008).
Synthesis Routes and Modifications
The synthesis of ethyl 1-cyclopentyl-4-nitro-5-propyl-pyrazole-3-carboxylate and related compounds demonstrates the diverse routes available for modifying pyrazole derivatives. These synthetic routes are based on the structural features of pyrazoles and involve N-alkylation reactions (Ling, 2006).
Properties
IUPAC Name |
1-cyclopentyl-5-nitropyrazole | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3O2/c12-11(13)8-5-6-9-10(8)7-3-1-2-4-7/h5-7H,1-4H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KJHJYEMYLGROER-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N2C(=CC=N2)[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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